(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolan-3-amine
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Overview
Description
(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolan-3-amine is a complex organic compound that features a pyrazole ring, an oxolane ring, and a trimethylsilyl group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolan-3-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.
Introduction of the Oxolane Ring: The oxolane ring can be introduced via nucleophilic substitution reactions.
Attachment of the Trimethylsilyl Group: The trimethylsilyl group can be added using trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Techniques such as chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolan-3-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, this compound might be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolan-3-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolan-3-amine: Unique due to its specific combination of functional groups.
Other Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Oxolane Derivatives: Compounds with oxolane rings but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a pyrazole ring, an oxolane ring, and a trimethylsilyl group, which might confer unique chemical and biological properties.
Properties
Molecular Formula |
C13H25N3O2Si |
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Molecular Weight |
283.44 g/mol |
IUPAC Name |
(2R,3R)-2-[1-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]oxolan-3-amine |
InChI |
InChI=1S/C13H25N3O2Si/c1-19(2,3)9-8-17-10-16-6-4-12(15-16)13-11(14)5-7-18-13/h4,6,11,13H,5,7-10,14H2,1-3H3/t11-,13-/m1/s1 |
InChI Key |
OUHRLJWJDSLMKI-DGCLKSJQSA-N |
Isomeric SMILES |
C[Si](C)(C)CCOCN1C=CC(=N1)[C@H]2[C@@H](CCO2)N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC(=N1)C2C(CCO2)N |
Origin of Product |
United States |
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